molecular formula C15H11BrN2O2 B2370367 2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione CAS No. 195813-82-2

2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione

Cat. No.: B2370367
CAS No.: 195813-82-2
M. Wt: 331.169
InChI Key: PUZOFRLCUPRPNT-UHFFFAOYSA-N
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Description

2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione is an organic compound with the molecular formula C15H11BrN2O2 and a molar mass of approximately 331.17 g/mol . This molecule features a phthalimide moiety linked to a 4-bromoaniline group via an aminomethyl bridge, a structure often associated with potential biological activity. Compounds with this scaffold are frequently investigated in medicinal chemistry and chemical biology for their interactions with various enzymes and cellular receptors. The bromophenyl group can serve as a handle for further chemical modifications via cross-coupling reactions, making this compound a valuable building block in organic synthesis and drug discovery programs . Researchers should determine its exact solubility, melting point, and other physical properties, such as density, in their specific experimental contexts . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(4-bromoanilino)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c16-10-5-7-11(8-6-10)17-9-18-14(19)12-3-1-2-4-13(12)15(18)20/h1-8,17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZOFRLCUPRPNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with 4-bromoaniline, followed by cyclization. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetic acid, under reflux conditions . The reaction can be catalyzed by acidic or basic catalysts to improve the yield and reaction rate.

Industrial Production Methods

In an industrial setting, the production of 2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure : The compound belongs to the isoindoline-1,3-dione class, characterized by its unique 4-bromophenyl substituent. This structural feature is crucial for its biological activity.

Mechanism of Action : Research indicates that isoindoline-1,3-dione derivatives interact with the human dopamine receptor D2 at allosteric binding sites. This interaction influences various cellular signaling pathways, contributing to its therapeutic effects.

Chemistry

  • Building Block for Synthesis : 2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione serves as a versatile building block in organic synthesis. It can be used to create more complex molecules and heterocycles through various chemical reactions such as oxidation, reduction, and substitution.

Biology

  • Biological Activities : The compound exhibits significant biological activities including:
    • Anticancer Properties : It has shown efficacy against various human tumor cell lines with notable antimitotic activity. For instance, studies following National Cancer Institute protocols revealed an average growth inhibition rate of approximately 12.53% against cancer cell lines .
    • Antimicrobial Effects : Testing against multiple bacterial strains indicates its potential utility in developing new antimicrobial agents.
    • Anti-inflammatory Properties : It modulates ion currents activated by voltage-gated channels, suggesting its role in treating inflammatory diseases.

Medicine

  • Therapeutic Potential : Given its biological activities, this compound is being explored as a potential therapeutic agent for conditions such as cancer and neurodegenerative diseases like Parkinson's disease. In vivo studies have demonstrated its ability to reverse parkinsonism induced by neurotoxic agents.

Data Summary

Application AreaDescription
ChemistryUsed as a building block for complex molecule synthesis; undergoes oxidation and reduction reactions.
BiologyExhibits anticancer (antimitotic), antimicrobial, and anti-inflammatory activities; interacts with dopamine receptors.
MedicinePotential therapeutic applications in treating cancer and neurodegenerative diseases; shows promise in reversing parkinsonism.

Anticancer Activity

A study evaluating the anticancer properties of 2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione demonstrated significant growth inhibition against a panel of cancer cell lines. The compound's mean growth inhibition values (GI50) indicated effectiveness across various types of tumors .

Antimicrobial Testing

In antimicrobial evaluations, the compound was tested against several bacterial strains where it exhibited effective inhibitory action, suggesting its potential as a lead compound for new antimicrobial drug development.

Mechanism of Action

The mechanism of action of 2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Features
2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione C₁₅H₁₁BrN₂O₂ 331.17 -(CH₂-NH-C₆H₄-Br-4) Bromine enhances lipophilicity; amino group may improve solubility in polar solvents.
2-(4-Bromophenyl)isoindoline-1,3-dione C₁₄H₈BrNO₂ 302.12 -(C₆H₄-Br-4) Lacks the amino-methyl linker; simpler structure with direct aryl substitution.
2-(((4-Chlorophenyl)amino)methyl)isoindoline-1,3-dione C₁₅H₁₁ClN₂O₂ 286.72 -(CH₂-NH-C₆H₄-Cl-4) Chlorine substitution reduces molecular weight and lipophilicity vs. bromine.
2-(Phenyl(phenylimino)methyl)isoindoline-1,3-dione C₂₁H₁₅N₃O₂ 341.36 -(C(Ph)=N-Ph) Bulky imino group; exhibits 1.6× higher analgesic activity than metamizole sodium.
2-((4-Acetylphenylamino)methyl)isoindoline-1,3-dione C₁₇H₁₃N₃O₃ 307.31 -(CH₂-NH-C₆H₄-Ac-4) Acetyl group introduces ketone functionality; moderate antimicrobial activity.

Key Observations:

  • Bromine vs.
  • Amino-Methyl Linker: The -(CH₂-NH-) bridge distinguishes the target compound from simpler aryl-substituted derivatives (e.g., ’s compound 2), likely affecting conformational flexibility and binding interactions.
  • Substituent Effects: Electron-withdrawing groups (e.g., Br, Ac) modulate electron density on the aromatic ring, influencing reactivity and biological target engagement.

Biological Activity

2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione is a synthetic organic compound belonging to the isoindoline-1,3-dione class. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its potential therapeutic applications make it a subject of interest in medicinal chemistry and pharmacology.

Anticancer Activity

Research indicates that 2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione exhibits significant anticancer properties. It has been evaluated against various human tumor cell lines, demonstrating high levels of antimitotic activity. For instance, in studies following US National Cancer Institute (NCI) protocols, this compound showed mean growth inhibition values (GI50) indicating its effectiveness against cancer cells .

Case Study: In Vitro Evaluation

A study reported that the compound displayed an average cell growth inhibition rate of approximately 12.53% against a panel of cancer cell lines, highlighting its potential as an anticancer agent .

Antimicrobial Properties

The compound also demonstrates notable antimicrobial activity. It has been tested against various bacterial strains, showcasing effectiveness that suggests its utility in developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione exhibits anti-inflammatory effects. This is particularly relevant in conditions characterized by excessive inflammation, where the compound could potentially serve as a therapeutic agent.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Notably, it interacts with the human dopamine receptor D2. The binding occurs at the allosteric site, which may influence various signaling pathways and biological responses.

Pharmacokinetics

In silico studies have predicted favorable pharmacokinetic properties for this compound, suggesting good absorption and distribution characteristics similar to other ligands targeting the dopamine receptor D2.

Cellular Effects

In laboratory settings, 2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione has been shown to induce apoptosis and necrosis in Raji cells (a type of human B-cell lymphoma), indicating its potential as an anticancer agent.

Dosage Effects in Animal Models

While specific dosage effects in animal models have not been extensively reported for this compound, preliminary studies suggest that it exhibits anticonvulsant activity at certain doses. This opens avenues for further exploration of its therapeutic range.

Metabolic Pathways

Isoindoline derivatives like this compound can modulate ion currents activated by voltage-gated channels. This modulation is crucial for understanding their broader physiological impacts and therapeutic applications.

Data Summary

Biological ActivityDescription
AnticancerSignificant growth inhibition against human tumor cells; effective as an antimitotic agent.
AntimicrobialEffective against various bacterial strains; potential for developing new antimicrobial agents.
Anti-inflammatoryDemonstrates anti-inflammatory properties; potential therapeutic applications in inflammatory diseases.
Mechanism of ActionInteracts with dopamine receptor D2 at allosteric sites; influences cellular signaling pathways.

Q & A

Q. Example Protocol :

StepReagents/ConditionsYieldPurity
1Phthalic anhydride + 4-bromophenylaminomethanol in AcOH, reflux (12 h)71%95% (HPLC)
2Recrystallization (EtOAc/hexane)68%>99%

For advanced optimization, fractional factorial design (DoE) can systematically evaluate variable interactions .

How can X-ray crystallography and NMR resolve structural ambiguities in isoindoline-1,3-dione derivatives?

Advanced Research Question
Structural elucidation often requires complementary techniques:

  • X-ray crystallography : Resolves stereochemistry and packing modes. For example, halogen (Br) substituents induce C–Br···π interactions (3.5 Å), altering crystal symmetry . Refinement via SHELXL (e.g., anisotropic displacement parameters) improves accuracy .
  • NMR : ¹H/¹³C NMR distinguishes regioisomers. The 4-bromophenyl group shows distinct aromatic splitting (δ 7.36 ppm, J = 8.7 Hz) .

Data Contradiction Example :
If NMR suggests a planar structure but XRD reveals puckered isoindoline rings, cross-validate with DFT calculations (e.g., Gaussian 16) to reconcile electronic vs. steric effects .

What methodologies assess the biological activity of 2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione derivatives?

Advanced Research Question

  • Enzyme Inhibition Assays :
    • Tyrosinase Inhibition : Measure IC₅₀ via spectrophotometry (λ = 490 nm) using L-DOPA as substrate. Competitive inhibitors (e.g., brominated derivatives) show binding via docking simulations (AutoDock Vina) .
    • Kinetic Analysis : Lineweaver-Burk plots differentiate competitive/uncompetitive mechanisms.

Q. Example Results :

CompoundIC₅₀ (μM)Inhibition Type
6k (Br analog)26.55 ± 2.31Competitive
6m (NO₂ analog)26.20 ± 1.55Competitive
  • Cellular Assays : Evaluate cytotoxicity (MTT assay) against cancer cell lines (e.g., HL-60) to establish therapeutic potential .

How do halogen substituents (e.g., Br) influence supramolecular interactions in crystal structures?

Advanced Research Question
Halogens dictate packing via:

  • Halogen Bonding : C–Br···O=C interactions (3.2–3.6 Å) stabilize layers.
  • π-Stacking : Bromine’s electron-withdrawing effect enhances aryl ring polarization, favoring offset stacking (dihedral angle ~15°) .

Q. Structural Comparison :

CompoundInteraction TypeDistance (Å)Impact
2 (Br)C–Br···π3.45Increased thermal stability
1 (H)π-π only3.70Lower melting point

Use Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions .

How to address discrepancies between computational predictions and experimental spectral data?

Advanced Research Question

  • NMR Shifts : Discrepancies arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆). Use COSMO-RS to simulate solvent-dependent shifts.
  • XRD vs. DFT : If calculated bond lengths deviate >0.02 Å, re-optimize structures with dispersion-corrected functionals (B3LYP-D3) .

Case Study :
A calculated C=O stretch (IR: 1715 cm⁻¹) may mismatch experimental data (1730 cm⁻¹) due to crystal packing forces. Apply solid-state DFT (CRYSTAL17) for accuracy .

What role do isoindoline-1,3-dione derivatives play in prodrug design?

Advanced Research Question
The isoindoline core acts as a protecting group for amines. For example:

  • Linezolid Intermediate : 2-((R)-3-(3-Fluoro-4-morpholinophenylamino)-2-hydroxypropyl)isoindoline-1,3-dione is synthesized via epoxide ring-opening with phthalimide, enabling chiral center retention .

Q. Methodology :

  • Stereoselective Synthesis : Use (S)-epichlorohydrin to control configuration .
  • Enzymatic Hydrolysis : Lipases (e.g., CAL-B) cleave the dione, releasing the active drug.

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